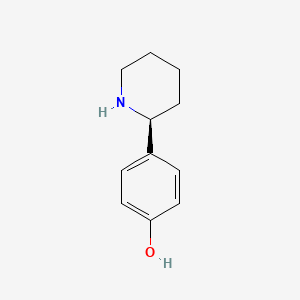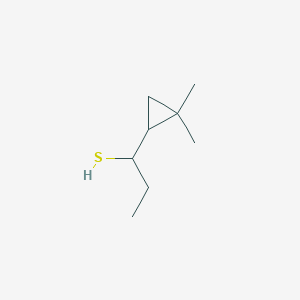
1-(2,2-Dimethylcyclopropyl)propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethylcyclopropyl)propane-1-thiol is an organic compound with the molecular formula C8H16S and a molecular weight of 144.28 g/mol This compound features a cyclopropyl group substituted with two methyl groups, attached to a propane-1-thiol moiety
Vorbereitungsmethoden
The synthesis of 1-(2,2-Dimethylcyclopropyl)propane-1-thiol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclopropylmethanol with thionyl chloride to form 2,2-dimethylcyclopropylmethyl chloride. This intermediate is then reacted with sodium hydrosulfide to yield this compound . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and consistency.
Analyse Chemischer Reaktionen
1-(2,2-Dimethylcyclopropyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethylcyclopropyl)propane-1-thiol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in biochemical studies to investigate the reactivity and interactions of thiol groups in biological systems.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)propane-1-thiol involves its thiol group, which can undergo various chemical reactions. The thiol group is highly reactive and can form disulfide bonds, participate in redox reactions, and act as a nucleophile in substitution reactions. These properties make it a valuable tool in chemical and biochemical research, where it can interact with molecular targets and pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Dimethylcyclopropyl)propane-1-thiol can be compared with other similar compounds, such as:
1-(2,2-Dimethylcyclopropyl)-1-propanone: This compound features a ketone group instead of a thiol group and has different reactivity and applications.
2,2-Dimethylcyclopropylmethanol: This alcohol derivative is used as a precursor in the synthesis of this compound and has distinct chemical properties.
Eigenschaften
Molekularformel |
C8H16S |
|---|---|
Molekulargewicht |
144.28 g/mol |
IUPAC-Name |
1-(2,2-dimethylcyclopropyl)propane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-4-7(9)6-5-8(6,2)3/h6-7,9H,4-5H2,1-3H3 |
InChI-Schlüssel |
OKSLBVGHTXKJAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1CC1(C)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


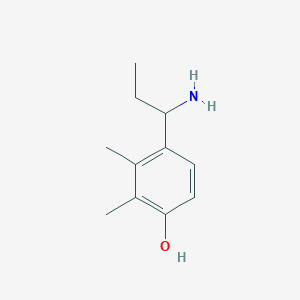
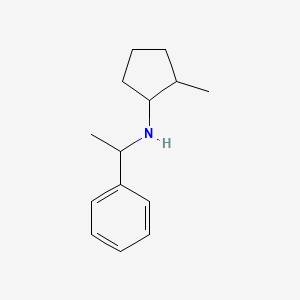
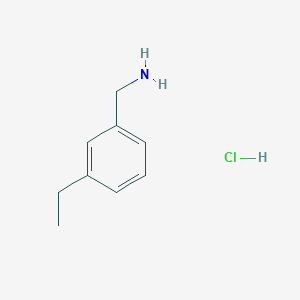
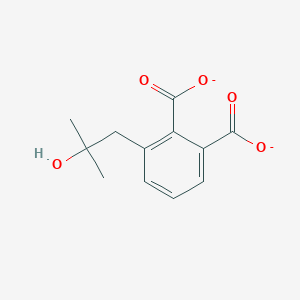
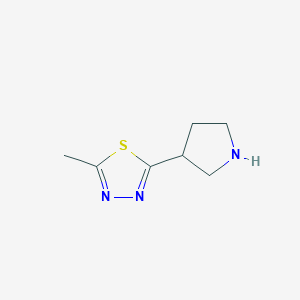
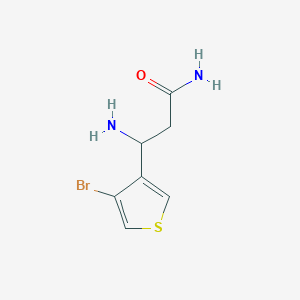
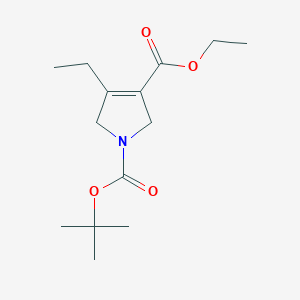
![2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13328751.png)
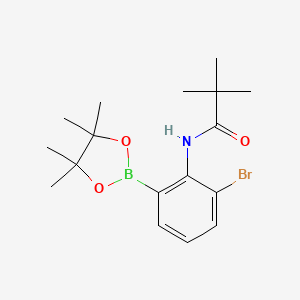
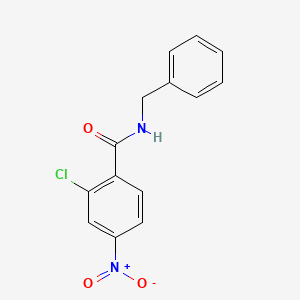
![7-Fluoro-4-iodobenzo[d]thiazole](/img/structure/B13328768.png)
![tert-Butyl (R)-(3-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B13328770.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B13328781.png)
